5-{3-azabicyclo[3.1.0]hexan-3-yl}-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-{3-azabicyclo[3.1.0]hexan-3-yl}-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-azabicyclo[3.1.0]hexan-3-yl}-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, including cyclopropanation and pyrazole formation. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as Ru (II) or Co (II) catalysts . Another approach is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yields and reaction conditions. The use of photochemical decomposition of CHF2-substituted pyrazolines has shown promise due to its mild conditions and excellent functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
5-{3-azabicyclo[3.1.0]hexan-3-yl}-1,3-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-{3-azabicyclo[3.1.0]hexan-3-yl}-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and are known for their biological activities.
CHF2-substituted 3-azabicyclo[3.1.0]hexanes: These derivatives are used in pharmaceutical research for their diverse biological activities.
tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate:
Uniqueness
5-{3-azabicyclo[3.1.0]hexan-3-yl}-1,3-dimethyl-1H-pyrazole-4-carbaldehyde stands out due to its unique combination of a bicyclic structure and a pyrazole ring, which may confer distinct biological properties and synthetic versatility.
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
5-(3-azabicyclo[3.1.0]hexan-3-yl)-1,3-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-7-10(6-15)11(13(2)12-7)14-4-8-3-9(8)5-14/h6,8-9H,3-5H2,1-2H3 |
InChI Key |
UXDLMEFOABTCCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CC3CC3C2)C |
Origin of Product |
United States |
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